N-Benzoyl-D-arginine
Overview
Description
N-Benzoyl-D-arginine is a member of the class of N-benzoyl-D-arginines. It is D-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group .
Synthesis Analysis
The synthesis of N-Benzoyl-D-arginine involves condensation on nitroaniline and N-Alpha benzoyl arginine by taking phosphorus pentoxide as a condensing agent in the presence of a tertiary amine alkaline solvent .Molecular Structure Analysis
The molecular formula of N-Benzoyl-D-arginine is C13H18N4O3. It is an enantiomer of N-benzoyl-L-arginine and a tautomer of N-benzoyl-D-arginine zwitterion .Chemical Reactions Analysis
N-Benzoyl-D-arginine is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin. Hydrolysis of N-Benzoyl-D-arginine at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .Physical And Chemical Properties Analysis
The molecular weight of N-Benzoyl-D-arginine is 278.31 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Enzyme Performance Improvement
Scientific Field
Application Summary
N-Benzoyl-D-arginine is used to improve the enzymatic performance of trypsin in the hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA). This is achieved by adsorbing trypsin on Santa Barbara Amorphous (SBA)-15 mesoporous silica .
Methods of Application
The enzyme trypsin is immobilized on SBA-15 mesoporous silica. The immobilization conditions are optimized to achieve maximum specific activity .
Results or Outcomes
Under optimal conditions, the immobilized trypsin displays a maximum specific activity of 49.8 μmol/min/g. The immobilized trypsin also exhibits better storage stability compared to free trypsin .
Optimization of Enzyme Activity Assays
Scientific Field
Application Summary
N-Benzoyl-D-arginine is used as an artificial substrate in the optimization of trypsin activity assays. This is done using the design of experiments (DOE) approach .
Methods of Application
The DOE approach is used to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine. The response surface modeling (RSM) approach is used to generate RSM matrices and statistics .
Results or Outcomes
The predicted values from the DOE approach are in good agreement with the experimental data. The comprehensive analysis of data provides deep insight into the relationship between substrate, inhibitor concentration, and assay sensitivity in the context of high-throughput drug screening .
Synthesis of Benzoyl-l-arginine-p-nitroanilide (BAPA)
Scientific Field
Application Summary
N-Benzoyl-D-arginine is used in the synthesis of Benzoyl-arginine-p-nitroanilide (BAPA), a synthetic substrate for trypsin, papain, and other enzymes .
Methods of Application
The specific methods of application for the synthesis of BAPA from N-Benzoyl-D-arginine are not detailed in the available resources .
Results or Outcomes
The outcomes of the synthesis process are not detailed in the available resources .
Enzyme Immobilization
Application Summary
N-Benzoyl-D-arginine is used in the immobilization of trypsin on Santa Barbara Amorphous (SBA)-15 mesoporous silica. This process improves the enzyme performance of trypsin in the hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA) .
Methods of Application
Trypsin is immobilized on SBA-15 mesoporous silica. The immobilization conditions are optimized to achieve maximum specific activity .
Results or Outcomes
High-Throughput Drug Screening
Application Summary
N-Benzoyl-D-arginine is used as an artificial substrate in the optimization of trypsin activity assays for high-throughput drug screening. This is done using the design of experiments (DOE) approach .
Future Directions
properties
IUPAC Name |
(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-D-arginine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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